Methyl 2-amino-6-fluoroquinoline-3-carboxylate
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Overview
Description
Methyl 2-amino-6-fluoroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 6th position and an amino group at the 2nd position in the quinoline ring enhances its biological activity and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-fluoroquinoline-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroquinoline-3-carboxylic acid.
Amination: The 6-fluoroquinoline-3-carboxylic acid is then subjected to amination to introduce the amino group at the 2nd position.
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-6-fluoroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating infections and other diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death. The presence of the fluorine atom enhances the compound’s ability to penetrate bacterial cell membranes and bind to the target enzyme.
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar structure but different substituents.
Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.
Ofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Methyl 2-amino-6-fluoroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the amino group at the 2nd position and the fluorine atom at the 6th position enhances its antibacterial activity and chemical stability compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H9FN2O2 |
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Molecular Weight |
220.20 g/mol |
IUPAC Name |
methyl 2-amino-6-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9FN2O2/c1-16-11(15)8-5-6-4-7(12)2-3-9(6)14-10(8)13/h2-5H,1H3,(H2,13,14) |
InChI Key |
RQOJSBMKGCGCAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2C=CC(=CC2=C1)F)N |
Origin of Product |
United States |
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